2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a complex organic molecule that features a combination of furan, oxadiazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction.
Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological targets. It can also serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The furan and oxadiazole rings may interact with the active sites of enzymes, while the piperidine and pyridine rings may interact with receptor sites. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for use in various fields of research and industry.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-4-1-2-8-18-13)21-9-6-12(7-10-21)15-19-20-16(24-15)14-5-3-11-23-14/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXDLADCRCIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.